molecular formula C14H18BrNO4 B11795442 Methyl 2-(2-((2-bromophenoxy)methyl)morpholino)acetate

Methyl 2-(2-((2-bromophenoxy)methyl)morpholino)acetate

Cat. No.: B11795442
M. Wt: 344.20 g/mol
InChI Key: ZTBJVQOMMCBNIG-UHFFFAOYSA-N
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Description

Methyl 2-(2-((2-bromophenoxy)methyl)morpholino)acetate is a chemical compound with the molecular formula C13H16BrNO4 It is characterized by the presence of a bromophenoxy group, a morpholino group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((2-bromophenoxy)methyl)morpholino)acetate typically involves the reaction of 2-bromophenol with morpholine in the presence of a suitable base to form the intermediate 2-(2-bromophenoxy)morpholine. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-((2-bromophenoxy)methyl)morpholino)acetate can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenoxy derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-((2-bromophenoxy)methyl)morpholino)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((2-bromophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholino group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The acetate group can undergo hydrolysis, releasing the active compound at the target site.

Comparison with Similar Compounds

Methyl 2-(2-((2-bromophenoxy)methyl)morpholino)acetate can be compared with other similar compounds, such as:

    Methyl 2-(2-((2-chlorophenoxy)methyl)morpholino)acetate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 2-(2-((2-iodophenoxy)methyl)morpholino)acetate: Similar structure but with an iodine atom instead of bromine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the different halogen atoms.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to undergo a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules

Biological Activity

Methyl 2-(2-((2-bromophenoxy)methyl)morpholino)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's structure, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₄H₁₈BrNO₄ and a molecular weight of 344.20 g/mol. Its structure includes:

  • Bromophenoxy Group : Contributes to its ability to interact with various biological targets.
  • Morpholino Group : Enhances solubility and bioavailability.
  • Acetate Group : Can undergo hydrolysis, releasing active compounds at target sites.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Candida albicans0.75 μg/mL

The compound's antimicrobial mechanism may involve the inhibition of specific enzymes or receptors, disrupting cellular processes in pathogens .

Anticancer Activity

This compound has also shown promise in anticancer research. Studies indicate that it can inhibit the proliferation of cancer cells through various mechanisms:

  • Apoptosis Induction : The compound may trigger programmed cell death in cancerous cells.
  • Cell Cycle Arrest : It can interfere with cell cycle progression, preventing tumor growth.

In vitro studies have reported that the compound exhibits cytotoxic effects on several cancer cell lines, with IC₅₀ values ranging from 10 to 30 μM .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The bromophenoxy group allows binding to enzymes critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : The morpholino group enhances the compound's ability to modulate receptor activity, affecting signaling pathways involved in cell growth and survival.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound significantly reduced bacterial viability at low concentrations, indicating its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Potential

In another investigation focusing on its anticancer properties, researchers treated human breast cancer cells with this compound. The findings revealed a marked reduction in cell viability and increased apoptosis markers compared to untreated controls, supporting its role as a potential therapeutic agent against breast cancer .

Properties

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

IUPAC Name

methyl 2-[2-[(2-bromophenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C14H18BrNO4/c1-18-14(17)9-16-6-7-19-11(8-16)10-20-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3

InChI Key

ZTBJVQOMMCBNIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCOC(C1)COC2=CC=CC=C2Br

Origin of Product

United States

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